molecular formula C24H20N4O4S B2741063 (E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 899964-18-2

(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No. B2741063
M. Wt: 460.51
InChI Key: KOTMYYFSKOJQCR-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

  • Tubulin Polymerization Inhibitors: A series of 2-anilinonicotinyl-linked acrylamide conjugates were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Compounds in this series showed promising cytotoxicity, particularly against the A549 human lung adenocarcinoma epithelial cell line, indicating potential as anticancer agents through inhibition of tubulin polymerization (Kamal et al., 2014).

Antimicrobial and Antioxidant Properties

  • Pyridine, Chromene, and Thiazole Derivatives: Utilizing a versatile scaffold, new pyridine, chromene, and thiazole derivatives were synthesized and demonstrated potent antioxidants and antimicrobial activities. The thiazole derivative exhibited significant anti-bacterial and antifungal activities, indicating the efficiency of these structures as antimicrobial and antioxidant agents (El-Hagrassey et al., 2022).

Metal Sorption and Biological Activity

  • Poly(N-heterocyclic Acrylamide): N-heterocyclic acrylamide monomers were synthesized into polymers for use as efficient chelating agents. These polymers exhibited selectivity for metal ions, with polymers containing thiazolyl moieties showing higher selectivity for several ions like Fe³⁺, Pb²⁺, Cd²⁺, Ni²⁺, and Cu²⁺. This research highlights the potential of these polymers in applications requiring metal sorption and their antimicrobial activity (Al-Fulaij et al., 2015).

Fluorescence and Polymer Research

  • Fluorescence Properties and Anticancer Activity: Co(II) complexes with specific acrylamide derivatives were synthesized, demonstrating fluorescence properties and in vitro cytotoxicity against the human breast cancer cell line MCF 7. These findings suggest potential applications in bioimaging and anticancer research (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

(E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-2-32-20-7-5-8-21-23(20)26-24(33-21)27(16-18-6-3-4-15-25-18)22(29)14-11-17-9-12-19(13-10-17)28(30)31/h3-15H,2,16H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTMYYFSKOJQCR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.